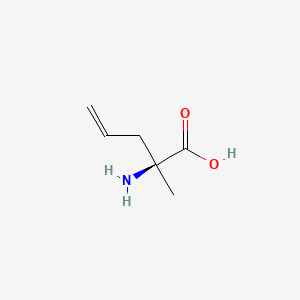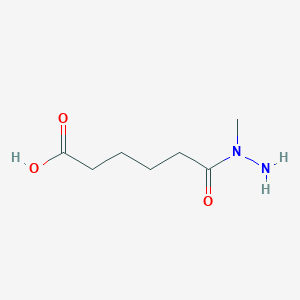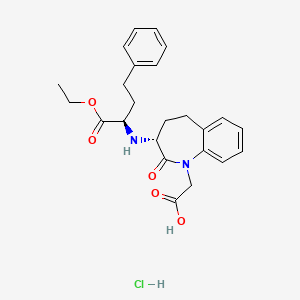
α-Farnesene-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“α-Farnesene-d6” is a labelled version of α-Farnesene . α-Farnesene is an acyclic sesquiterpene that acts as alarm pheromones in termites or food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia, making up 65% of the headspace constituents .
Synthesis Analysis
The synthesis of α-Farnesene-d6 has been achieved by two routes . In recent years, the biosynthesis of α-Farnesene has been considered a green and economical approach due to its mild reaction conditions, low environmental pollution, and sustainability . Metabolic engineering has been widely applied to construct cell factories for α-Farnesene biosynthesis .
Molecular Structure Analysis
The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.3511 . The 3D structure of α-Farnesene can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.35 g/mol . α-Farnesene is a farnesene that is 1,3,6,10-tetraene substituted by methyl groups at positions 3, 7, and 11 respectively .
Aplicaciones Científicas De Investigación
Biofuel Production
α-Farnesene-d6, an acyclic volatile sesquiterpene, plays a significant role in the production of biofuels . It can be used as an intermediate in the production of high-value products such as biofuel .
Food Flavoring
α-Farnesene-d6 is also used in food flavoring . Its unique aroma contributes to the flavor profile of various food products .
Agriculture
In the field of agriculture, α-Farnesene-d6 has significant applications . It serves as a chemical signaling molecule to signal danger and to implicate the orientation of aphids and termites in nature .
Pharmaceutical Industry
The pharmaceutical industry also benefits from α-Farnesene-d6. It is used in the production of certain medicines .
Chemical Industry
α-Farnesene-d6 is used in the chemical industry for the production of various chemicals .
Tracer Molecule in Scientific Research
α-Farnesene-d6 serves primarily as a tracer molecule in scientific research. Researchers can introduce α-Farnesene-d6 into a system and track its metabolism or interaction with other molecules by monitoring the incorporated deuterium atoms using techniques like mass spectrometry.
Production of Vitamins
α-Farnesene-d6 serves as an intermediate in the industry’s production of high-value products such as vitamin E and vitamin K1 .
Cosmetics
The use of α-Farnesene-d6 in cosmetics is significant economically . It is used in the formulation of various cosmetic products due to its unique properties .
Mecanismo De Acción
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of α-Farnesene-d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of farnesene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d2.", "The second step involves the reduction of α-Farnesene-d2 using sodium borohydride (NaBH4) in deuterium oxide (D2O) to obtain α-Farnesene-d2-diol.", "The third step involves the oxidation of α-Farnesene-d2-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to obtain α-Farnesene-d2-aldehyde.", "The final step involves the deuteration of α-Farnesene-d2-aldehyde using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d6." ] } | |
Número CAS |
162189-16-4 |
Fórmula molecular |
C₁₅H₁₈D₆ |
Peso molecular |
210.39 |
Sinónimos |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







